molecular formula C15H12N2O2S B8702096 5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one CAS No. 131807-30-2

5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one

Cat. No. B8702096
Key on ui cas rn: 131807-30-2
M. Wt: 284.3 g/mol
InChI Key: DXTMVZPUXJRJBR-UHFFFAOYSA-N
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Patent
US05223523

Procedure details

A stirred solution of potassium tert.-butoxide (11.22 g, 0.1 mole) in tetrahydrofuran (100 ml), held at 0° C. to -5° C., was treated portionwise with a solution of methyl mandelate (16.62 g, 0.1 mole) in tetrahydrofuran (70 ml), providing an orange-red solution. After 4 minutes carbon disulfide (6.04 ml, 0.1 mole) was added. After 5 minutes at 0° C. to -5° C., the orange solution was cooled to -30° C. and treated with ethyl chloroformate (9.5 ml, 0.1 mole). After 2 minutes the solution was warmed to -10° C. After 5 minutes at -10° C., the solution was cooled to -30° C. and treated with 97% phenylhydrazine (10.1 ml, 0.1 mole). The yellow solution was warmed to 25° C., and after 10 minutes the mixture was evaporated under reduced pressure to a turbid oil. The oil was mixed with water and 1-chlorobutane, the layers were separated, and the organic solution was washed with 1N HCl, water (twice), and saturated sodium bicarbonate solution. The dried (magnesium sulfate) solution was evaporated under reduced pressure to a yellow-orange oil, and the oil was dissolved in chloroform. A silica-gel filtration of the chloroform solution followed by evaporation of the filtrate under reduced pressure provided a green oil which began to solidify. Further purification was accomplished by crystallization from 1-chlorobutane. This procedure provided the product as 9.9 g (35% of theoretical) of a white solid, m.p. 140°-141° C. The infrared spectrum (Nujol mull) showed the characteristic absorption at 3295 cm-1 (N-H) and 1760 cm-1 (imide C=O).
Quantity
11.22 g
Type
reactant
Reaction Step One
Quantity
16.62 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
6.04 mL
Type
reactant
Reaction Step Three
Quantity
9.5 mL
Type
reactant
Reaction Step Four
Quantity
10.1 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]([O:17]C)(=O)[CH:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[OH:9].[C:19](=[S:21])=S.ClC(OCC)=O.[C:28]1([NH:34][NH2:35])[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>O1CCCC1>[C:10]1([CH:8]2[O:9][C:19](=[S:21])[N:35]([NH:34][C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)[C:7]2=[O:17])[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11.22 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
16.62 g
Type
reactant
Smiles
C(C(O)C1=CC=CC=C1)(=O)OC
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
6.04 mL
Type
reactant
Smiles
C(=S)=S
Step Four
Name
Quantity
9.5 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Five
Name
Quantity
10.1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
held at 0° C. to -5° C.
CUSTOM
Type
CUSTOM
Details
providing an orange-red solution
TEMPERATURE
Type
TEMPERATURE
Details
After 2 minutes the solution was warmed to -10° C
Duration
2 min
WAIT
Type
WAIT
Details
After 5 minutes at -10° C.
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to -30° C.
TEMPERATURE
Type
TEMPERATURE
Details
The yellow solution was warmed to 25° C.
CUSTOM
Type
CUSTOM
Details
after 10 minutes the mixture was evaporated under reduced pressure to a turbid oil
Duration
10 min
ADDITION
Type
ADDITION
Details
The oil was mixed with water and 1-chlorobutane
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic solution was washed with 1N HCl, water (twice), and saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (magnesium sulfate) solution
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure to a yellow-orange oil
DISSOLUTION
Type
DISSOLUTION
Details
the oil was dissolved in chloroform
FILTRATION
Type
FILTRATION
Details
A silica-gel filtration of the chloroform solution
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
provided a green oil which
CUSTOM
Type
CUSTOM
Details
Further purification
CUSTOM
Type
CUSTOM
Details
was accomplished by crystallization from 1-chlorobutane
CUSTOM
Type
CUSTOM
Details
This procedure provided the product as 9.9 g (35% of theoretical) of a white solid, m.p. 140°-141° C
CUSTOM
Type
CUSTOM
Details
the characteristic absorption at 3295 cm-1 (N-H) and 1760 cm-1 (imide C=O)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C1(=CC=CC=C1)C1C(N(C(O1)=S)NC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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